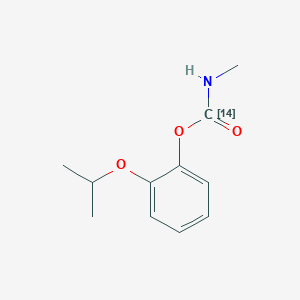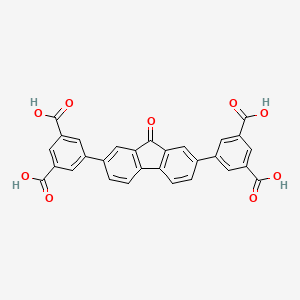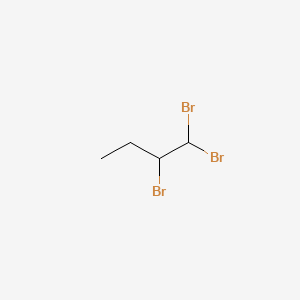
1,1,2-Tribromobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Tribromobutane is an organic compound with the molecular formula C4H7Br3. It is a brominated derivative of butane, characterized by the presence of three bromine atoms attached to the carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,1,2-Tribromobutane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br2) to butane under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective bromination at the desired positions on the butane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
1,1,2-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).
Bases: Strong bases like potassium tert-butoxide (KOtBu) are used in elimination reactions to remove hydrogen bromide (HBr) and form alkenes.
Oxidizing and Reducing Agents: Agents like potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction reactions, respectively.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: Alkenes such as butene can be formed through elimination reactions.
科学的研究の応用
1,1,2-Tribromobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Medicine: Research into brominated compounds includes their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other brominated products.
作用機序
The mechanism of action of 1,1,2-tribromobutane involves its reactivity with various nucleophiles and bases. The bromine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the carbon-bromine bonds, which are the primary sites of reactivity.
類似化合物との比較
Similar Compounds
1,1,1-Tribromobutane: Another brominated butane derivative with three bromine atoms at different positions.
1,2,3-Tribromobutane: A compound with bromine atoms at the 1, 2, and 3 positions on the butane chain.
1,2,2-Tribromobutane: A similar compound with bromine atoms at the 1, 2, and 2 positions.
Uniqueness
1,1,2-Tribromobutane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. This positional isomerism results in different chemical and physical properties compared to other tribromobutane isomers.
特性
CAS番号 |
3675-68-1 |
|---|---|
分子式 |
C4H7Br3 |
分子量 |
294.81 g/mol |
IUPAC名 |
1,1,2-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-2-3(5)4(6)7/h3-4H,2H2,1H3 |
InChIキー |
WMGQSHQUFZATPG-UHFFFAOYSA-N |
正規SMILES |
CCC(C(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


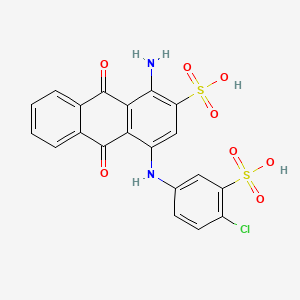
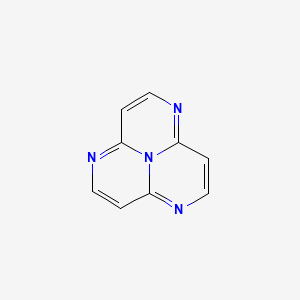
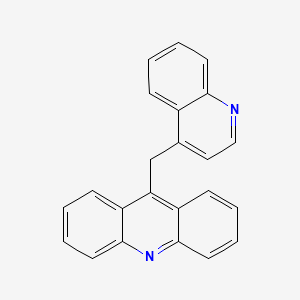
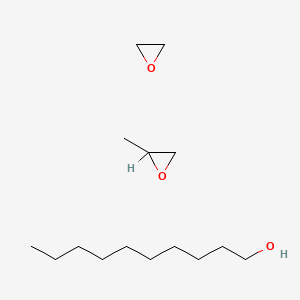
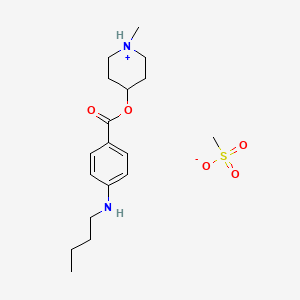
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
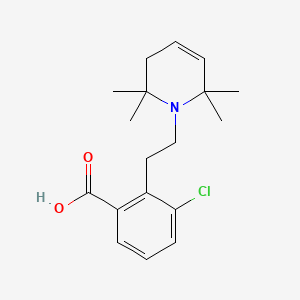
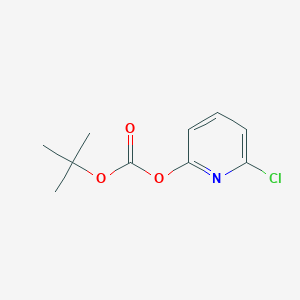
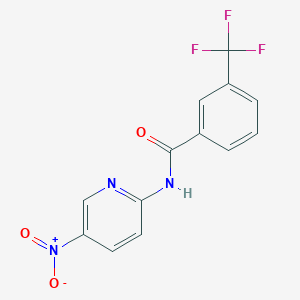
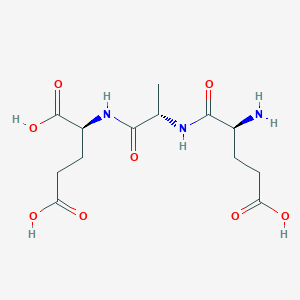
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)
